molecular formula C18H15NO4 B2402817 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 216681-76-4

1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2402817
CAS No.: 216681-76-4
M. Wt: 309.321
InChI Key: YQXLIMIAWQALHJ-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 314744-27-9) is a substituted isoindole derivative with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.30 g/mol . The compound features a 3-phenylpropyl group at the 2-position of the isoindole ring and a carboxylic acid moiety at the 5-position (Figure 1). It is typically available at ≥95% purity and is used in pharmaceutical and materials research due to its structural versatility .

Properties

IUPAC Name

1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-14-9-8-13(18(22)23)11-15(14)17(21)19(16)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXLIMIAWQALHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the following steps:

    Formation of Isoindoline-1,3-dione Core: The core structure can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid functionality can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline-1,3-diones.

Scientific Research Applications

Medicinal Chemistry

1,3-Dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise as selective inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This inhibition can be beneficial in cancer therapy, particularly for tumors with BRCA mutations. Research indicates that compounds with similar structures can enhance the efficacy of chemotherapeutic agents by exploiting the DNA damage response pathways .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a valuable building block for synthesizing more complex molecules. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Material Science

In material science, compounds like this compound are explored for their potential use in creating functional materials such as polymers and nanocomposites. The incorporation of such isoindole derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced applications in electronics and coatings .

Case Study 1: PARP Inhibition and Cancer Therapy

A study investigated the effects of 1,3-dioxo derivatives on cancer cell lines with defective DNA repair mechanisms. The results demonstrated that these compounds significantly reduced cell viability in BRCA-mutated cells compared to non-mutated counterparts. This suggests a targeted approach to cancer treatment using isoindole derivatives as PARP inhibitors .

Case Study 2: Synthesis of Novel Derivatives

In another research effort, scientists synthesized various derivatives of the compound through esterification and acylation reactions. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced anti-inflammatory properties . The study highlighted the importance of structural modifications in improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₆H₁₆O₅
  • Molecular Weight : 288.30 g/mol
  • CAS Registry : 314744-27-9
  • Purity : ≥95%
  • Storage : Requires protection from moisture, heat, and light .

Comparison with Structurally Similar Compounds

The compound is part of a broader class of isoindole-5-carboxylic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Comparative Analysis of Isoindole-5-carboxylic Acid Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Applications/Notes References
Target Compound (314744-27-9) C₁₆H₁₆O₅ 288.30 3-Phenylpropyl Pharmaceutical intermediates
1,3-Dioxo-2-(4-phenoxyphenyl)-isoindole-5-carboxylate (330979-95-8) C₂₄H₁₉NO₅ 401.41 4-Phenoxyphenyl Ester derivative; enhanced lipophilicity
1,3-Dioxo-2-[3-(propan-2-yloxy)propyl]-isoindole-5-carboxylic acid (161742-88-7) C₁₅H₁₇NO₅ 291.30 3-(Isopropoxy)propyl Improved solubility in polar solvents
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid (41441-42-3) C₁₂H₉NO₄ 231.21 Allyl Used in polymer chemistry
2-(2,6-Diethylphenyl)-isoindole-5-carboxamide (100825-65-8) C₂₂H₂₄N₂O₃ 364.44 2,6-Diethylphenyl Bioactive scaffold for drug design
2-Chloro-4-(1,3-dioxo-isoindol-2-yl)benzoic acid (N/A) C₁₅H₈ClNO₄ 301.68 Chlorophenyl Antimicrobial activity studies

Structural and Functional Differences

Substituent Effects: The 3-phenylpropyl group in the target compound provides a balance of hydrophobicity and steric bulk, making it suitable for binding to hydrophobic pockets in biological targets . The 4-phenoxyphenyl analog (CAS: 330979-95-8) exhibits higher lipophilicity due to the aromatic ether group, favoring membrane permeability . The 3-(isopropoxy)propyl variant (CAS: 161742-88-7) introduces an oxygen atom, enhancing solubility in aqueous media compared to the phenylpropyl derivative .

Bioactivity: The 2-allyl derivative (CAS: 41441-42-3) demonstrates reactivity in radical polymerization processes, unlike the target compound, which is primarily used in small-molecule drug synthesis .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or condensation reactions, similar to its analogs . However, derivatives with ether or ester groups (e.g., CAS: 330979-95-8) require additional protection/deprotection steps .

Biological Activity

The compound 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid , a member of the isoindole family, has garnered significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H15NO4\text{C}_{18}\text{H}_{15}\text{N}\text{O}_{4}

This structure features a dioxo group and a phenylpropyl side chain that contribute to its biological properties.

  • Heparanase Inhibition : Research indicates that derivatives of this compound exhibit potent inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. The compound has been shown to have an IC50 value ranging from 200 to 500 nM , indicating strong inhibitory activity against heparanase with high selectivity over human beta-glucuronidase .
  • Anti-Angiogenic Effects : The compound's inhibition of heparanase correlates with anti-angiogenic properties, making it a candidate for cancer therapy. By preventing the degradation of heparan sulfate proteoglycans, it can disrupt the signaling pathways that promote tumor growth and vascularization .

Case Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism involved the downregulation of pro-survival signaling pathways associated with heparanase activity.

Case Study 2: In Vivo Efficacy

In animal models of cancer, administration of the compound led to significant tumor size reduction compared to control groups. The observed effects were attributed to its dual role as a heparanase inhibitor and an anti-inflammatory agent.

Research Findings

Study Findings IC50 (nM) Comments
Heparanase inhibition200 - 500High selectivity over beta-glucuronidase
Anti-cancer efficacy in vitroN/AInduces apoptosis in cancer cells
Anti-angiogenic effectsN/ADisruption of tumor vascularization

Q & A

Q. What are the standard synthetic routes for 1,3-dioxo-2-(3-phenylpropyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid?

Methodological Answer:

  • Key Steps :

Condensation : React 3-phenylpropylamine with a pre-functionalized isoindole precursor (e.g., 5-carboxy-1,3-dioxoisoindoline) in acetic acid under reflux. Sodium acetate is often used as a catalyst to deprotonate intermediates and stabilize reactive species .

Recrystallization : Purify the crude product via recrystallization from a DMF/acetic acid mixture to remove unreacted starting materials and byproducts .

  • Critical Parameters :
  • Reflux time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of amine to aldehyde) are crucial for yield optimization .

    Table 1 : Example Reaction Conditions

    ComponentQuantity (mmol)SolventTemperature (°C)Time (h)
    3-Phenylpropylamine10.0Acetic acid110 (reflux)3–5
    5-Carboxy-isoindole11.0

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • Analytical Techniques :

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of the phenylpropyl side chain (δ 7.2–7.4 ppm for aromatic protons) and isoindole carbonyl groups (δ 165–175 ppm) .

HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

FTIR : Confirm carbonyl stretches (1,3-dioxo groups) at 1700–1750 cm1^{-1} .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility Testing :
  • Dissolve the compound in DMSO (10 mg/mL) and test solubility in aqueous buffers (pH 2–10) to determine compatibility with biological assays.

    • Stability Assessment :
  • Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the dioxo ring) .

    Table 2 : Solubility in Common Solvents

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol5–10
    Water (pH 7)<1

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the isoindole core .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify optimal substituents for binding affinity .

Q. What experimental design strategies optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) :

Factors : Vary reaction time (3–6 hours), temperature (100–120°C), and catalyst loading (0.1–0.2 eq. sodium acetate).

Response Surface Methodology (RSM) : Identify interactions between factors to maximize yield .

Table 3 : DoE Optimization Parameters

FactorLow LevelHigh Level
Temperature (°C)100120
Catalyst (eq.)0.10.2
Reaction Time (h)36

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved?

Methodological Answer:

  • Cross-Validation :

Repeat analyses under standardized conditions (e.g., dry DMSO for NMR to avoid solvent peaks).

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

  • Theoretical Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous peaks .

Q. What mechanistic insights explain side reactions during synthesis?

Methodological Answer:

  • Isotopic Labeling : Introduce 13C^{13}C-labeled acetic acid to trace carbonyl group formation and identify intermediates via LC-MS .
  • Kinetic Studies : Monitor reaction progress using in-situ FTIR to detect transient species (e.g., enol intermediates) .

Q. How can degradation pathways be analyzed to improve compound stability?

Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1M HCl), and thermal (60°C) stress.
  • LC-MS/MS : Identify degradation products (e.g., ring-opened structures) and propose stabilization strategies (e.g., lyophilization) .

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